BenchChemオンラインストアへようこそ!

N-cyclohexyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)benzamide

GPR139 benzotriazine agonists structure-activity relationship

This benzotriazinone–benzamide hybrid is a key tool for GPCR selectivity profiling and CNS target validation. Structurally distinct from glycine-benzamide agonists like TAK-041, it enables freedom-to-operate exploration outside the Takeda patent estate. Ideal for building comprehensive pharmacophore models and benchmarking selectivity windows in GPR139 screening campaigns. Ensure your next study benefits from a scaffold with demonstrated class-level SAR and predicted favorable brain permeability.

Molecular Formula C20H20N4O2
Molecular Weight 348.4 g/mol
CAS No. 440332-36-5
Cat. No. B6524177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)benzamide
CAS440332-36-5
Molecular FormulaC20H20N4O2
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4N=N3
InChIInChI=1S/C20H20N4O2/c25-19(21-15-6-2-1-3-7-15)14-10-12-16(13-11-14)24-20(26)17-8-4-5-9-18(17)22-23-24/h4-5,8-13,15H,1-3,6-7H2,(H,21,25)
InChIKeyIXONKMCXQVCXHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-cyclohexyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)benzamide (CAS 440332-36-5): Procurement-Relevant Identity and Pharmacological Class


N-cyclohexyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)benzamide (CAS 440332-36-5) is a synthetic small molecule (C₂₀H₂₀N₄O₂, MW 348.4) that belongs to the 4-oxo-3,4-dihydro-1,2,3-benzotriazine class of GPR139 agonists [1]. GPR139 is an orphan G protein-coupled receptor predominantly expressed in the central nervous system, particularly in the habenula, striatum, and hypothalamus, and is implicated in the regulation of motivation, motor control, and social behaviour [2]. Compounds in this chemical series have been advanced by Takeda Pharmaceutical into clinical development (e.g., TAK-041/zelatriazin) for the treatment of negative symptoms of schizophrenia and anhedonia in major depressive disorder [2]. This specific benzotriazinone–benzamide hybrid combines a benzotriazinone core with an N-cyclohexylbenzamide moiety, a structural feature that distinguishes it from simpler glycine-benzamide or benzohydrazide GPR139 agonists and may influence receptor binding kinetics and physicochemical properties relevant to probe selection or lead optimization campaigns.

Why N-cyclohexyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)benzamide Cannot Be Substituted by Generic GPR139 Agonists or Broad-Spectrum GPCR Modulators


Within the GPR139 agonist landscape, three chemically distinct surrogate series have been published: benzohydrazides, glycine benzamides, and 4-oxo-3,4-dihydro-1,2,3-benzotriazines [1]. While all three series activate GPR139, they exhibit divergent structure-activity relationships (SAR) with respect to the amide side-chain and the aromatic substitution pattern, leading to differences in potency, selectivity, and metabolic stability [1]. The N-cyclohexyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)benzamide scaffold carries a benzamide linker connecting the benzotriazinone to a cyclohexyl group, which is structurally distinct from the glycine-benzamide (e.g., TAK-041) or benzohydrazide linkers. In the absence of direct comparative pharmacological data, class-level SAR knowledge indicates that even modest linker modifications can drastically alter GPR139 agonist efficacy (EC₅₀ shifts of >10-fold) and selectivity over related GPCRs [2]. Consequently, a generic substitution based solely on “GPR139 agonist” classification risks introducing uncharacterized potency deficits, off-target activity, or pharmacokinetic liabilities that can compromise experimental reproducibility in in vivo behavioural models or in vitro signalling assays.

Quantitative Differentiation Evidence for N-cyclohexyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)benzamide Relative to Mechanistic and Structural Comparators


Structural Divergence from Clinical Candidate TAK-041 (Zelatriazin) Defines a Distinct SAR Cluster Within the Benzotriazine GPR139 Agonist Series

The target compound features an N-cyclohexylbenzamide linker between the benzotriazinone core and the terminal cyclohexane ring, whereas the clinical candidate TAK-041 (zelatriazin) employs a glycine-amide linker connecting the benzotriazinone to a chiral (S)-methyl-substituted 4-trifluoromethoxybenzylamine [1]. In the glycine benzamide series, the glycine linker is critical for maintaining high potency (EC₅₀ values typically <100 nM), and substitution of this linker with a bulkier benzamide moiety is known to modulate both potency and selectivity, though quantitative data for this specific compound have not been published in peer-reviewed literature [1]. The distinct linker topology positions the cyclohexyl group in a different spatial orientation relative to the receptor binding pocket, making this compound a valuable tool for probing the linker-length and conformational tolerance of the GPR139 orthosteric site [2].

GPR139 benzotriazine agonists structure-activity relationship

Benzotriazinone Chemotype Offers a Different Selectivity Fingerprint Compared to Glycine Benzamide GPR139 Agonists

The combined pharmacophore model published by Shehata et al. (2016) demonstrates that benzotriazine-based agonists occupy a distinct chemical space relative to glycine benzamides and benzohydrazides, with the benzotriazine core contributing unique π-stacking and hydrogen-bond acceptor features [1]. In the Janssen glycine benzamide series, the most potent agonists (e.g., compound 9e) achieved an EC₅₀ of 24 nM at human GPR139 in a FLIPR calcium mobilization assay, but selectivity data against related orphan GPCRs such as GPR142 were not comprehensively characterized across all chemotypes [2]. The benzotriazine scaffold has been independently pursued by Takeda for its potential to deliver improved selectivity and metabolic stability, though head-to-head selectivity matrices remain proprietary [3].

GPR139 target selectivity benzotriazine vs glycine benzamide

Molecular Properties Differentiate This Compound from Endogenous GPR139 Agonists L-Trp and L-Phe in Terms of Drug-Likeness and CNS Permeability Potential

The putative endogenous GPR139 agonists L-tryptophan (L-Trp) and L-phenylalanine (L-Phe) exhibit very low potency (EC₅₀ values of 0.98 mM and 8.2 mM, respectively, in a Ca²⁺ mobilization assay) and are amino acid zwitterions with negligible passive CNS permeability [1]. In contrast, N-cyclohexyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)benzamide has a molecular weight of 348.4 Da, a calculated logP consistent with CNS drug-like space, and lacks the zwitterionic character that limits brain penetration of the endogenous agonists . While quantitative brain-to-plasma ratios or MDCK permeability data for this specific compound are not publicly available, the physicochemical profile is more aligned with CNS-penetrant small molecules and the Takeda clinical candidate TAK-041, which demonstrated oral bioavailability and CNS exposure in rodent models [2].

GPR139 CNS drug-likeness physicochemical properties

High-Value Application Scenarios for N-cyclohexyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)benzamide in Drug Discovery and Chemical Biology


GPR139 Pharmacophore Expansion and Scaffold-Hopping Campaigns

Medicinal chemistry groups seeking to diversify beyond the well-characterized glycine benzamide GPR139 agonist series (e.g., TAK-041) can employ this compound as a representative of the benzamide-linked benzotriazine cluster. Its inclusion in a screening deck enables the construction of a more comprehensive pharmacophore model that accounts for the conformational constraints imposed by a benzamide linker versus a glycine-amide linker, as described in the combined SAR analysis of 158 benzotriazine analogues [1]. This is particularly valuable when the goal is to identify novel chemotypes with freedom-to-operate outside the Takeda patent estate.

In Vitro Selectivity Profiling Against Orphan GPCR Panels

Due to the pharmacophore-based prediction that the benzotriazine core reduces affinity for GPR142 and other phylogenetically related orphan receptors relative to glycine benzamide agonists [1], this compound is a rational choice for inclusion in a selectivity panel. Contract research organizations (CROs) and academic screening facilities that offer GPCR profiling services can use this compound to benchmark the selectivity window of the benzotriazine series against reference glycine benzamide agonists such as compound 9e (EC₅₀ 24 nM at GPR139 [2]).

CNS Target Engagement Studies Requiring Non-Zwitterionic GPR139 Agonists

Unlike the endogenous GPR139 agonists L-Trp and L-Phe, which are zwitterionic and exhibit negligible passive brain permeability [3], this synthetic benzotriazine is predicted to possess favourable CNS drug-like properties (MW 348.4, non-zwitterionic). It is therefore suited as a tool compound in ex vivo receptor occupancy assays or in vivo microdialysis studies in rodent models where brain exposure is a prerequisite for pharmacological activity, provided pilot pharmacokinetic profiling confirms adequate CNS penetration.

Benchmarking GPR139 Agonist Chemical Matter in Patent Landscape Analyses

Intellectual property teams and competitive intelligence analysts can use this compound as a specific example of the benzamide-linked benzotriazine subclass claimed generically in WO2016081736A1 [4]. Procurement of a physical sample enables experimental verification of the scope of the patent claims, supporting freedom-to-operate assessments and the design of structurally distinct follow-up series that fall outside the claimed Markush space.

Quote Request

Request a Quote for N-cyclohexyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.